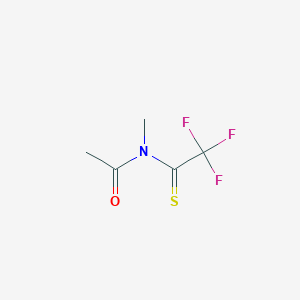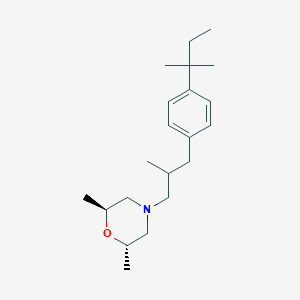
trans-Amorolfine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Amorolfine: is a morpholine antifungal drug that inhibits the fungal enzymes delta 14 reductase and delta 7-8 isomerase. This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes . It is commonly used in the form of a nail lacquer to treat onychomycosis (fungal infection of the toe- and fingernails) .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of amorolfine base involves contacting a compound of formula (II) with a Friedel-Crafts catalyst and adding one equivalent of 2-halogeno-2-methylbutane. The reaction mixture is cooled to a temperature from -40°C to -60°C prior to the addition of the halogeno compound. The Friedel-Crafts catalyst can be selected from gallium chloride, antimony pentafluoride, molybdenum pentachloride, indium chloride, or antimony pentachloride .
Industrial Production Methods: The industrial production of amorolfine typically follows the synthetic route mentioned above, with optimization for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: trans-Amorolfine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its degradation in the presence of hydrogen peroxide, resulting in the formation of an N-oxide degradation product .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Standard reducing agents like sodium borohydride can be employed.
Substitution: Halogenated compounds are used in substitution reactions.
Major Products: The major products formed from these reactions include the N-oxide degradation product and other derivatives depending on the specific reagents and conditions used .
科学的研究の応用
Chemistry: In chemistry, trans-Amorolfine is studied for its unique antifungal properties and its ability to inhibit specific fungal enzymes .
Biology: Biologically, it is used to understand fungal cell membrane synthesis and the role of ergosterol in fungal cells .
Medicine: Medically, this compound is primarily used to treat onychomycosis. It is applied topically as a nail lacquer and has shown efficacy in treating fungal infections of the nails .
Industry: In the pharmaceutical industry, this compound is used in the formulation of antifungal treatments. Its stability and efficacy make it a valuable compound for topical antifungal products .
作用機序
trans-Amorolfine exerts its effects by inhibiting the fungal enzymes delta 14 reductase and delta 7-8 isomerase. This inhibition disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to the accumulation of ignosterol. The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, ultimately leading to cell death .
類似化合物との比較
Terbinafine: Another antifungal agent used to treat onychomycosis.
Itraconazole: An antifungal that inhibits lanosterol 14-alpha-demethylase, another enzyme involved in ergosterol synthesis.
Fluconazole: A triazole antifungal that also targets lanosterol 14-alpha-demethylase.
Uniqueness: trans-Amorolfine is unique in its specific inhibition of delta 14 reductase and delta 7-8 isomerase, which sets it apart from other antifungal agents that target different enzymes in the ergosterol synthesis pathway .
By understanding the unique properties and applications of this compound, researchers and medical professionals can better utilize this compound in the treatment of fungal infections and further explore its potential in various scientific fields.
特性
分子式 |
C21H35NO |
|---|---|
分子量 |
317.5 g/mol |
IUPAC名 |
(2S,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18-/m0/s1 |
InChIキー |
MQHLMHIZUIDKOO-FQECFTEESA-N |
異性体SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@@H](O[C@H](C2)C)C |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


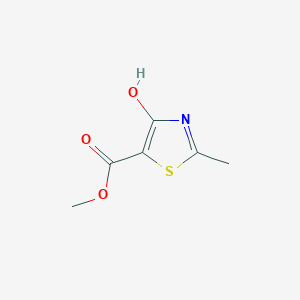

![2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate](/img/structure/B13429288.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one](/img/structure/B13429303.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13429306.png)

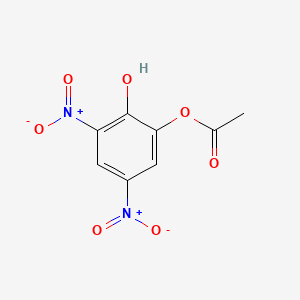


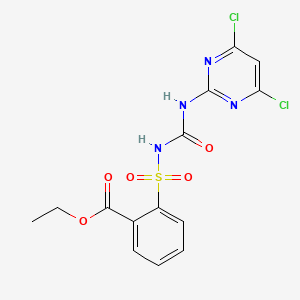
![1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13429349.png)
![[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,5-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13429355.png)
